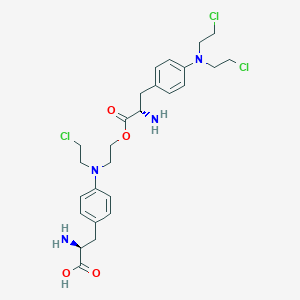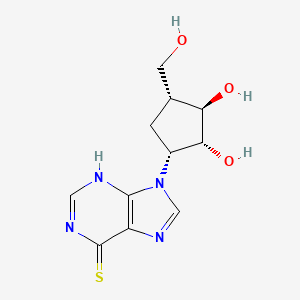
Carbocyclic-2',3'-hydroxy-ara-6-mercaptopurine nucleoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside is a modified nucleoside compound. Let’s break down its structure:
Carbocyclic: Refers to the presence of a carbon-only ring structure.
2’,3’-hydroxy: Indicates hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Ara-6-mercaptopurine: Contains the purine base (similar to adenine or guanine) with a sulfur atom (mercapto group) at position 6.
Preparation Methods
The synthesis of this compound involves several steps:
Construction of the Carbocyclic Ring: Formation of the carbocyclic ring system, typically through cyclization reactions.
Introduction of Hydroxyl Groups: Addition of hydroxyl groups at positions 2’ and 3’ on the ribose sugar.
Incorporation of the Mercaptopurine Base: Attachment of the mercaptopurine base to the ribose moiety.
Industrial production methods may vary, but chemical synthesis in the laboratory is common.
Chemical Reactions Analysis
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside can undergo various reactions:
Oxidation: Oxidative processes may modify the sulfur atom or the ribose sugar.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents on the purine base or ribose can be replaced. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic reagents (e.g., alkyl halides).
Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
This compound finds applications in:
Antiviral Research: Due to its structural resemblance to natural nucleosides, it may inhibit viral replication.
Cancer Therapy: Investigated for its potential as an anticancer agent.
Biochemical Studies: Used as a tool to study nucleoside metabolism.
Mechanism of Action
The exact mechanism remains under investigation. It likely involves:
Incorporation into Nucleic Acids: The compound may be incorporated into viral or cellular DNA/RNA, disrupting replication.
Interference with Enzymes: It could inhibit enzymes involved in nucleotide synthesis.
Comparison with Similar Compounds
Similar compounds include:
Mercaptopurine: Lacks the carbocyclic ring but shares the mercaptopurine base.
Entecavir: A clinically used antiviral nucleoside analog.
Carbocyclic-2’,3’-hydroxy-ara-6-mercaptopurine nucleoside stands out due to its unique carbocyclic structure.
Properties
CAS No. |
78738-53-1 |
|---|---|
Molecular Formula |
C11H14N4O3S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
9-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9-/m1/s1 |
InChI Key |
CSPPGTBBWFVGTB-SQEXRHODSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
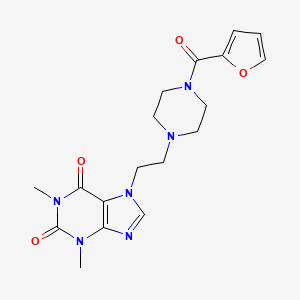

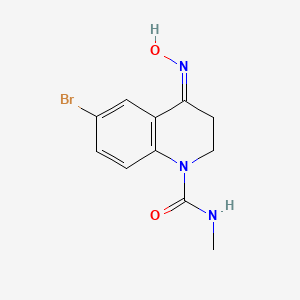

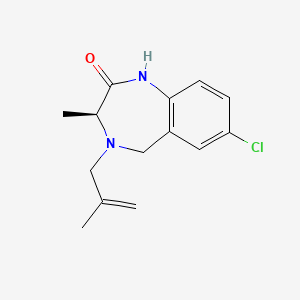
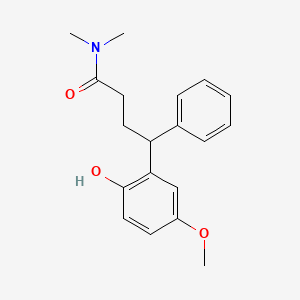
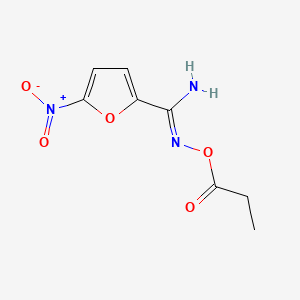
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
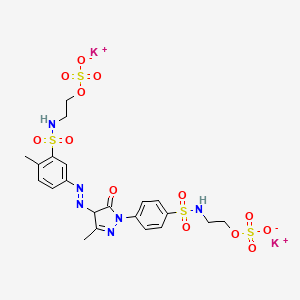
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
